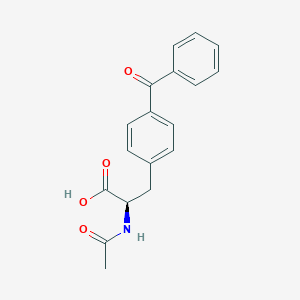

AC-D-BPA-OH

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2R)-2-acetamido-3-(4-benzoylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4/c1-12(20)19-16(18(22)23)11-13-7-9-15(10-8-13)17(21)14-5-3-2-4-6-14/h2-10,16H,11H2,1H3,(H,19,20)(H,22,23)/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLYJTWQCNXWBRA-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H](CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40427292 | |

| Record name | Acetyl-4-benzoyl-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104504-42-9 | |

| Record name | Acetyl-4-benzoyl-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemoenzymatic Approaches for Acetyl 4 Benzoyl D Phenylalanine

Stereo-Controlled Synthesis of D-Phenylalanine Scaffolds

The cornerstone of synthesizing AC-D-BPA-OH is the production of the D-phenylalanine scaffold with high enantiomeric purity. D-amino acids are important intermediates for pharmaceuticals, and various biocatalytic and chemical methods have been developed for their synthesis. rsc.orgnih.gov

Biocatalytic and Chemoenzymatic Methods: Biocatalytic approaches are often preferred for their high selectivity and mild reaction conditions. nih.gov One prominent strategy is the stereoinversion of readily available L-amino acids. rsc.org

Enzyme Cascades: A one-pot cascade reaction can be employed to convert L-phenylalanine into D-phenylalanine. This process first involves the deamination of L-phenylalanine to its corresponding α-keto acid, phenylpyruvic acid, using an L-amino acid deaminase (LAAD). rsc.org Subsequently, a D-amino acid dehydrogenase (DAADH) or a D-amino acid transaminase (DATA) facilitates the stereoselective reductive amination of the keto acid to yield D-phenylalanine. acs.org To drive the reaction to completion, a cofactor regeneration system, such as using formate dehydrogenase (FDH), is often incorporated. rsc.orgnih.gov This method can achieve quantitative yields and an enantiomeric excess greater than 99%. rsc.org

Phenylalanine Ammonia (B1221849) Lyases (PALs): Phenylalanine ammonia lyases can also be used in a cascade process. While PALs typically catalyze the amination of cinnamic acids to form L-phenylalanine, certain variants can be used in a system that couples this amination with a chemoenzymatic deracemization (involving stereoselective oxidation and non-selective reduction) to produce optically enriched D-phenylalanine derivatives. nih.gov

Chemical Synthesis Methods: Traditional chemical methods provide an alternative route to D-phenylalanine scaffolds.

Asymmetric Synthesis: This involves building the chiral center from prochiral starting materials using chiral catalysts or auxiliaries. For instance, methods like the Schöllkopf bis-lactim ether approach can serve as a chiral alanine enolate equivalent for synthesizing α-branched amino acids. nih.gov

Kinetic Resolution: Racemic mixtures of D,L-phenylalanine derivatives can be resolved. This can be achieved through enzymatic kinetic resolution, where an enzyme selectively acts on one enantiomer, allowing the other to be isolated. acs.org For example, a proteolytic enzyme can selectively hydrolyze the N-acetyl-L-phenylalanine methyl ester from a racemic mixture, leaving the N-acetyl-D-phenylalanine methyl ester unreacted and recoverable. google.comgoogleapis.com

| Method | Starting Material | Key Reagents/Enzymes | Advantages | Reference |

|---|---|---|---|---|

| Enzymatic Stereoinversion | L-Phenylalanine | L-amino acid deaminase (LAAD), D-amino acid dehydrogenase (DAADH), Formate dehydrogenase (FDH) | High yield (>99%), High enantiomeric excess (>99%), Mild conditions | rsc.org |

| PAL Cascade System | Cinnamic Acids | Phenylalanine ammonia lyase (PAL), D-amino acid oxidase (DAAO), Horseradish peroxidase (HRP) | Uses inexpensive starting materials, One-pot synthesis | nih.gov |

| Enzymatic Kinetic Resolution | N-acetyl-D,L-phenylalanine methyl ester | Microbially derived serine proteinase | High optical purity of recovered D-isomer (>98%) | google.com |

Strategies for Site-Specific N-Acetylation and Aromatic Benzoylation

Once the D-phenylalanine scaffold is obtained, the next steps involve the precise installation of the acetyl group on the amine (N-acetylation) and the benzoyl group on the aromatic ring (benzoylation).

Site-Specific N-Acetylation: N-acetylation is a common protecting group strategy in peptide chemistry and a key step in forming this compound. magritek.com The reaction involves treating D-phenylalanine with an acetylating agent.

A typical procedure involves dissolving D-phenylalanine in an aqueous solution and adjusting the pH to be basic (e.g., pH 12) with a base like sodium hydroxide. prepchem.com Acetic anhydride is then added portionwise while maintaining the basic pH and controlling the temperature. prepchem.com After the reaction is complete, the mixture is acidified to precipitate the N-acetyl-D-phenylalanine product, which can then be purified by recrystallization. prepchem.com It is crucial to manage reaction conditions to avoid racemization, as the activation of N-protected chiral amino acids, particularly N-acetyl derivatives, can lead to the formation of an azlactone intermediate that is prone to losing its stereochemical integrity. mdpi.com

Aromatic Benzoylation: The introduction of the benzoyl group at the para- (4-) position of the phenylalanine ring is a more complex transformation, typically achieved through electrophilic aromatic substitution, such as a Friedel-Crafts acylation.

The synthesis often starts with a protected D-phenylalanine derivative to prevent side reactions. A common strategy involves reacting a suitable precursor with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). An alternative approach, demonstrated in the synthesis of a similar compound, involves multiple steps starting from a brominated phenyl derivative. nih.gov This can include protecting the amino and carboxyl groups, followed by a metal-catalyzed cross-coupling reaction or a related transformation to introduce the benzoyl moiety. For instance, a Weinreb amide intermediate can be prepared and reacted with a phenyl Grignard reagent or similar nucleophile to form the ketone. nih.gov Careful selection of protecting groups and reaction conditions is essential to ensure the benzoyl group is added at the desired 4-position and to maintain the stereochemical integrity of the α-carbon.

Advanced Coupling Reactions for Integration into Peptide Chains

As an unnatural amino acid (UAA), this compound can be incorporated into peptide chains to create novel peptides with unique properties. This integration relies on standard peptide coupling methods, often employed in solid-phase peptide synthesis (SPPS) or solution-phase synthesis.

The core of the process is the formation of an amide bond between the carboxylic acid group of one amino acid and the amino group of the next. For UAAs like this compound, the N-acetyl group already protects the amine, so the carboxylic acid group must be activated.

Common coupling reagents used for this purpose include:

Carbodiimides: Such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), often used with an additive like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) to suppress side reactions and reduce racemization.

Phosphonium Salts: Reagents like PyBOP® (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are highly efficient for forming amide bonds. researchgate.net

Uronium Salts: Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and TBTU are widely used in automated peptide synthesis due to their high reactivity and the formation of clean products. mdpi.com

In addition to these standard methods, bioorthogonal reactions and cross-coupling techniques have expanded the toolkit for modifying peptides with UAAs. nih.gov For example, palladium-catalyzed cross-coupling reactions like the Suzuki–Miyaura coupling can be used to form new carbon-carbon bonds on the side chains of amino acids, offering a powerful method for late-stage functionalization of peptides. nih.govacs.org

Purification and Characterization Techniques for Synthetic Intermediates and Final Product

Rigorous purification and characterization are essential at each stage of the synthesis to ensure the chemical identity and purity of the intermediates and the final this compound product.

Purification Techniques:

Crystallization: This is a primary method for purifying solid intermediates and the final product, as demonstrated in the synthesis of N-acetyl-D-phenylalanine. prepchem.com

Column Chromatography: Silica gel column chromatography is widely used to separate the desired compound from byproducts and unreacted starting materials based on polarity.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a powerful tool for both analytical assessment of purity and for preparative purification. nih.govmdpi.com Using a C18 column is common for separating organic molecules like amino acid derivatives. mdpi.com

Chiral Chromatography: To confirm the enantiomeric purity of the D-phenylalanine scaffold and the final product, chiral HPLC or supercritical fluid chromatography (SFC) is employed. nih.gov

Characterization Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are indispensable for confirming the molecular structure of the synthesized compounds. google.commagritek.comnih.gov Specific chemical shifts and coupling constants provide detailed information about the connectivity of atoms and the presence of functional groups. For instance, in monitoring N-acetylation, the shift of the proton on the α-carbon can be clearly distinguished between the starting material and the product. magritek.com

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound, confirming that the desired transformations (acetylation, benzoylation) have occurred. High-resolution mass spectrometry (HRMS) provides a highly accurate mass, which helps to confirm the elemental composition.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as the amide C=O stretch from the acetyl group, the ketone C=O from the benzoyl group, and the carboxylic acid O-H and C=O stretches. google.com

| Technique | Purpose | Information Obtained | Reference |

|---|---|---|---|

| HPLC / RP-HPLC | Purity assessment and purification | Retention time, percentage purity | nih.govmdpi.com |

| Chiral SFC/HPLC | Enantiomeric excess (ee) determination | Separation of enantiomers, ee value | nih.gov |

| ¹H and ¹³C NMR | Structural elucidation | Chemical shifts, integration, coupling constants confirming molecular structure | magritek.com |

| Mass Spectrometry (MS) | Molecular weight confirmation | Mass-to-charge ratio (m/z), molecular formula (with HRMS) | nih.gov |

| Infrared (IR) Spectroscopy | Functional group identification | Characteristic absorption bands for C=O, N-H, O-H groups | google.com |

Acetyl 4 Benzoyl D Phenylalanine As a Probe in Enzyme Kinetics and Mechanistic Enzymology

Design and Application in Substrate Analogue and Inhibitor Studies

Acetyl-4-benzoyl-D-phenylalanine is designed and utilized as a substrate analogue or a potential inhibitor in enzyme studies. Its structural modifications, particularly the benzoyl group, can alter its interaction with enzyme active sites compared to natural substrates. This allows researchers to probe enzyme specificity and identify key residues involved in substrate binding and catalysis. For instance, N-benzoyl derivatives of phenylalanine have been investigated for their ability to act as irreversible inactivators of serine proteases, highlighting their potential in inhibitor studies purdue.edu. Furthermore, the compound is recognized for its role as a building block in peptide synthesis and medicinal chemistry, contributing to the design of novel therapeutic agents and probes for biological targets nih.govchemimpex.comnih.gov.

Quantitative Analysis of Enzyme-Catalyzed Reaction Rates

The quantitative analysis of enzyme-catalyzed reaction rates is fundamental to understanding enzyme kinetics. This involves determining kinetic parameters such as Michaelis constant (Km), maximum velocity (Vmax), and catalytic efficiency (kcat). While direct kinetic data for Acetyl-4-benzoyl-D-phenylalanine with specific enzymes are limited in the retrieved literature, the compound's use in biochemical assays to study enzyme activities implies its role in such quantitative analyses nih.govchemimpex.com. Related phenylalanine derivatives, such as N-acetyl-D-phenylalanine, have been studied in the context of D-aminoacylase kinetics, yielding kinetic parameters like Km and Vmax nih.govresearchgate.net. These studies underscore the importance of precise kinetic measurements for characterizing enzyme-substrate interactions.

Elucidation of Catalytic Mechanisms through Kinetic Isotope Effects and Mutational Analysis

Kinetic isotope effects (KIEs) and mutational analysis are powerful techniques for elucidating enzyme mechanisms. KIEs, particularly deuterium (B1214612) KIEs, are used to identify bonds that are broken or formed in the rate-determining step of a reaction, by observing changes in reaction rates when an atom is replaced by its isotope osti.govslideshare.net. Studies involving phenylalanine hydroxylase have utilized deuterium KIEs to probe aromatic and benzylic hydroxylation mechanisms, revealing contributions of hydrogen tunneling and identifying rate-limiting steps nih.govscience.gov. Similarly, mutational analysis, such as the F137V mutation in phenylalanine ammonia (B1221849) lyase, has been employed to increase reaction rates and understand the role of specific residues in substrate binding and catalysis researchgate.net. While direct studies using Acetyl-4-benzoyl-D-phenylalanine in conjunction with KIEs or mutational analysis were not explicitly found, these methodologies represent established approaches for dissecting enzyme mechanisms that could be applied to this compound.

Investigation of Enzyme Active Site Architecture and Dynamics

Investigating enzyme active site architecture and dynamics is crucial for understanding substrate recognition and catalytic mechanisms. The incorporation of non-canonical amino acids, such as p-benzoyl-L-phenylalanine (a close analogue), into peptides allows for site-specific labeling via photo-crosslinking. This technique, often referred to as photoaffinity labeling, uses the benzophenone (B1666685) moiety to covalently link the probe to nearby amino acid residues upon UV irradiation, thereby mapping the active site or protein-protein interaction interfaces nih.govnih.govpnas.orgpnas.orgnih.gov. For example, p-benzoyl-L-phenylalanine has been used to probe interactions in enzymes like Ras converting enzyme (Rce1p) and γ-secretase, providing insights into their active site architecture and substrate binding sites nih.govnih.govpnas.orgnih.gov. Acetyl-4-benzoyl-D-phenylalanine, with its similar benzophenone functionality, is well-suited for such investigations into enzyme active site dynamics and interactions.

Strategies for Enzyme Activity Modulation and Inhibition

Integration of Acetyl 4 Benzoyl D Phenylalanine in Peptide Chemistry and Protein Engineering

Orthogonal Protecting Group Strategies in Solid-Phase Peptide Synthesis

Solid-phase peptide synthesis (SPPS) relies heavily on the strategic use of orthogonal protecting groups to ensure the selective addition of amino acids and prevent unwanted side reactions. The standard orthogonal protecting group combinations in SPPS, such as Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) and Boc/Bn (tert-butyloxycarbonyl/benzyl), allow for sequential deprotection and coupling steps biosynth.comiris-biotech.de. While Ac-D-Bpa-OH itself is a modified amino acid, its incorporation into peptide chains follows established SPPS protocols, often utilizing Fmoc chemistry for the N-terminus. The benzoyl moiety does not typically interfere with standard coupling chemistries, and the D-configuration of the phenylalanine backbone can be managed using appropriate chiral synthesis or resolution methods thieme-connect.de. The acetyl group on the N-terminus of this compound serves as a standard N-terminal protection, compatible with Fmoc SPPS strategies . The orthogonality of protecting groups is crucial for building complex peptide sequences, and this compound can be integrated into these schemes without compromising the integrity of other protecting groups present on the growing peptide chain google.com.

Introduction of Photoreactive Benzoylphenylalanine Residues for Crosslinking

The benzoyl group in Acetyl-4-benzoyl-D-phenylalanine is a photoreactive moiety, specifically a benzophenone (B1666685) derivative. Upon exposure to ultraviolet (UV) light, typically in the 350–360 nm range, the benzophenone group undergoes excitation to a triplet state, forming a highly reactive ketyl radical nih.govnih.gov. This radical can then abstract hydrogen atoms from nearby molecules, leading to the formation of stable covalent bonds. This property makes this compound an invaluable tool for photo-crosslinking applications nih.govnih.govsmolecule.comresearchgate.net. By incorporating this compound into a peptide sequence during SPPS, researchers can create peptides that, upon UV irradiation, covalently link to their binding partners. This technique is instrumental in capturing transient protein-protein or protein-ligand interactions that might otherwise be difficult to study nih.govnih.govsmolecule.comresearchgate.netfrontiersin.org. The benzoylphenylalanine residue, often abbreviated as Bpa, can be strategically placed within a peptide to target specific interaction interfaces researchgate.netfrontiersin.orgnih.gov.

Probing Protein-Protein and Protein-Ligand Interactions through Photoaffinity Labeling

Photoaffinity labeling (PAL) is a powerful technique that leverages photoreactive molecules to covalently label interacting biomolecules, thereby identifying binding sites and interaction partners nih.govnih.gov. Acetyl-4-benzoyl-D-phenylalanine serves as an excellent photoaffinity label when incorporated into peptides. When a peptide containing this compound binds to a target protein or ligand, UV irradiation triggers the benzoyl group to form a covalent bond with the proximal amino acid residues of the binding partner nih.govnih.govsmolecule.comresearchgate.netfrontiersin.org. This allows researchers to map interaction interfaces and identify specific residues involved in binding. Studies have utilized this compound (or its L-enantiomer, 4-benzoyl-L-phenylalanine) to probe interactions with various targets, including calmodulin and G protein-coupled receptors (GPCRs) frontiersin.orgcaymanchem.comresearchgate.net. The D-configuration of this compound can also be exploited to study stereoselective interactions or to introduce conformational constraints within peptides, potentially influencing binding affinity and selectivity subr.eduuliege.be.

Design of Biologically Active Peptides and Mimics

Acetyl-4-benzoyl-D-phenylalanine offers unique opportunities for the design of novel biologically active peptides and mimics. The D-amino acid configuration can enhance peptide stability against proteases, a common limitation of therapeutic peptides subr.eduuliege.be. The photoreactive benzoyl group can be utilized not only for interaction studies but also as a functional element in peptide design, potentially mediating specific photochemical reactions or serving as a scaffold for further modifications nih.govresearchgate.netrsc.org. Furthermore, the aromatic nature of the phenylalanine side chain, modified with the benzoyl group, can contribute to binding interactions through π-π stacking or hydrophobic effects, which are crucial for peptide-protein recognition plos.orgacs.org. Researchers can strategically incorporate this compound into peptide sequences to create peptidomimetics with tailored pharmacological properties, improved pharmacokinetic profiles, or novel functionalities, such as photo-switchable activities or targeted drug delivery capabilities researchgate.netrsc.orgchemimpex.comchemimpex.comchemimpex.com. The ability to introduce a photoreactive moiety and a D-amino acid in a single substitution makes this compound a powerful building block for rational peptide design.

Molecular Recognition and Biophysical Interactions of Acetyl 4 Benzoyl D Phenylalanine with Biomolecules

Thermodynamics and Kinetics of Ligand-Receptor Binding

The binding of a ligand, such as AC-D-BPA-OH, to a biological receptor is governed by the principles of thermodynamics and kinetics. The thermodynamic aspect of this interaction is described by the change in Gibbs free energy (ΔG), which is related to the binding affinity (Kd). A more negative ΔG indicates a more favorable binding event. The kinetics of the interaction are defined by the association rate constant (kon) and the dissociation rate constant (koff).

Illustrative Thermodynamic and Kinetic Parameters for Ligand-Receptor Binding

| Ligand | Receptor | Kd (nM) | kon (M-1s-1) | koff (s-1) | ΔG (kcal/mol) |

| Hypothetical this compound | Target Protein A | 50 | 1 x 105 | 5 x 10-3 | -9.9 |

| Phenylalanine Analog X | Target Protein A | 100 | 5 x 104 | 5 x 10-3 | -9.5 |

| Phenylalanine Analog Y | Target Protein B | 25 | 2 x 105 | 5 x 10-3 | -10.3 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental data for this compound is not currently available in published literature.

Structural Basis of Specificity in Molecular Interactions

The specificity of this compound for a particular biomolecule is determined by the three-dimensional arrangement of atoms in both the ligand and the receptor's binding site. The D-configuration of the alpha-carbon in this compound is a critical determinant of its binding specificity. While L-amino acids are the canonical building blocks of proteins, D-amino acids are found in some natural peptides and can exhibit unique biological activities due to their distinct stereochemistry. This chirality can lead to selective interactions with receptors that have evolved to recognize D-amino acids or can confer resistance to degradation by proteases that are specific for L-amino acids. frontiersin.orgrsc.orgnih.govwikipedia.org

The benzoylphenylalanine group provides a bulky, aromatic side chain that can participate in hydrophobic and pi-stacking interactions within a binding pocket. The acetyl group at the N-terminus can form hydrogen bonds and may also influence the conformational flexibility of the molecule. The precise combination of these features would dictate the specific set of non-covalent interactions—such as hydrogen bonds, van der Waals forces, and electrostatic interactions—that stabilize the ligand-receptor complex.

Allosteric Modulation and Conformational Changes Induced by Binding

Ligand binding to a protein can induce conformational changes that alter the protein's activity. nih.govnih.govbiorxiv.orgresearchgate.net In the case of this compound, its binding to a receptor could either be orthosteric (at the primary binding site) or allosteric (at a secondary site). Allosteric binding can modulate the receptor's function by altering the conformation of the orthosteric site, thereby affecting the binding or activity of the endogenous ligand. nih.govlongdom.org

The binding of a molecule like this compound can cause subtle shifts in the positions of amino acid side chains or more dramatic rearrangements of entire protein domains. nih.govnih.gov These conformational changes are fundamental to many biological processes, including signal transduction and enzyme catalysis. The photoreactive nature of the benzoylphenylalanine group could be exploited to "trap" and identify these transient conformational states. Upon UV activation, the benzophenone (B1666685) moiety forms a covalent bond with nearby amino acid residues, providing a snapshot of the protein's structure at the moment of binding.

Investigation of Interaction Networks in Model Biological Systems

The identification of the specific biomolecules that interact with this compound is crucial for understanding its biological function. Given its nature as a photoreactive amino acid analog, a primary application would be in mapping protein-protein interaction networks. nih.govresearchgate.netnih.govcreative-proteomics.com By incorporating this compound into a "bait" protein, researchers can use photo-crosslinking to identify "prey" proteins that interact with it in a cellular context.

This technique involves introducing the unnatural amino acid into a protein of interest, either through chemical synthesis or by genetic code expansion. nih.govlabome.comportlandpress.comyoutube.com The cells or tissues containing the modified protein are then irradiated with UV light to induce crosslinking with interacting partners. The resulting covalently linked complexes can be isolated and the interacting proteins identified by techniques such as mass spectrometry. This approach can provide valuable information about the composition and dynamics of protein complexes and signaling pathways in which the target protein is involved.

Advanced Theoretical and Computational Modeling of Acetyl 4 Benzoyl D Phenylalanine

Quantum Chemical Investigations of Electronic Properties and Reactivity

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in understanding the intrinsic electronic properties and inherent reactivity of AC-D-BPA-OH. These calculations can predict key parameters such as molecular orbital energies (HOMO-LUMO gap), electron density distribution, electrostatic potential maps, and charge distribution across the molecule. The HOMO-LUMO gap, for instance, is a critical indicator of a molecule's electronic excitation potential and its susceptibility to nucleophilic or electrophilic attack nih.govresearchgate.net. By analyzing the distribution of electron density and electrostatic potential, researchers can identify regions of high electron density (nucleophilic centers) and low electron density (electrophilic centers), which are crucial for predicting reaction pathways and intermolecular interactions. Furthermore, methods like Natural Bond Orbital (NBO) analysis can quantify charge transfer and delocalization within the molecule, offering deeper insights into its stability and bonding characteristics wisc.edu. These fundamental electronic properties dictate how this compound will behave in various chemical environments and interactions.

Molecular Docking and Scoring for Predictive Binding to Macromolecular Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (ligand) when bound to another (receptor, typically a protein) to form a stable complex. For this compound, this involves simulating its binding to various macromolecular targets, such as enzymes or receptors, to predict potential biological activities. The process involves two main steps: sampling the ligand's possible conformations and orientations within the target's binding site, and then scoring these poses to estimate their binding affinity nih.govwikipedia.org. Scoring functions, which are mathematical algorithms, evaluate the strength of the interaction based on factors like van der Waals forces, electrostatic interactions, hydrogen bonding, and desolvation energies wikipedia.orgdocking.org. Studies utilizing molecular docking aim to identify specific protein targets with which this compound might interact, providing a basis for its potential therapeutic applications. For example, research on related compounds like Bisphenol A (BPA) has employed molecular docking to study their binding to estrogen-related receptor gamma (ERRγ) acs.orgnih.govfrontiersin.org. The binding energies obtained from these studies, often expressed in kcal/mol, serve as a quantitative measure of the predicted binding strength, with lower (more negative) values indicating stronger binding researchgate.netgranthaalayahpublication.orgmdpi.com.

Data Table 1: Illustrative Molecular Docking Scores This table presents hypothetical binding energy values, typical for molecular docking studies, demonstrating the range of affinities that might be predicted for this compound with different macromolecular targets.

| Target Protein | Predicted Binding Energy (kcal/mol) | Interaction Type Key Features |

| Target A | -8.5 | Hydrogen bonds, Hydrophobic |

| Target B | -7.2 | π-π stacking, Ionic |

| Target C | -6.8 | Van der Waals, Hydrophobic |

| Target D | -9.1 | Multiple H-bonds, Hydrophobic |

Note: These values are illustrative and represent typical outcomes of molecular docking simulations.

Classical and Quantum Mechanical Molecular Dynamics Simulations of Conformational Landscapes and Solvation

Data Table 2: Illustrative MD Simulation Parameters and Solvation Energies This table outlines typical parameters used in MD simulations and provides hypothetical solvation free energy values for this compound.

| Simulation Parameter | Value/Description |

| Force Field | CHARMM36, AMBER ff14SB (example) |

| Water Model | TIP3P, SPC/E (example) |

| Simulation Time | 10 ns - 1 µs (depending on study scope) |

| Temperature | 298 K (25 °C) |

| Pressure | 1 atm |

| Solvation Free Energy | -14.63 kcal/mol (example for BPA-A nih.gov) |

| Conformational States | Flexible, multiple low-energy conformers observed |

Note: Solvation free energy values are illustrative, based on similar compounds, as direct experimental data for this compound may not be readily available.

Cheminformatics and Machine Learning Approaches for Structure-Activity Relationship Prediction

Cheminformatics and machine learning (ML) techniques are powerful tools for analyzing large datasets of chemical compounds and their associated biological activities, enabling the prediction of structure-activity relationships (SARs). Quantitative Structure-Activity Relationship (QSAR) models mathematically correlate molecular descriptors (physicochemical properties, topological indices, electronic features) with biological activity jksus.orgljmu.ac.ukmdpi.com. Machine learning algorithms, such as Support Vector Machines (SVMs), Random Forests, and neural networks, can build complex predictive models from these descriptors. For this compound, these approaches would involve calculating a comprehensive set of molecular descriptors and then training ML models to predict its efficacy or potency against specific targets. These models can identify key structural features that contribute to or detract from activity, guiding the design of more potent and selective analogs. For instance, QSAR has been used to predict various properties, including gastrointestinal absorption and binding affinity to enzymes ljmu.ac.ukmdpi.comneovarsity.org. The accuracy of these models is typically validated using metrics like R-squared (R²) and cross-validation coefficients (Q²), which quantify how well the model fits the training data and predicts unseen data jksus.org.

Data Table 3: Illustrative QSAR Model Performance Metrics This table shows hypothetical performance metrics for a QSAR model predicting the activity of this compound or similar compounds.

| Metric | Value | Description |

| R² (Coefficient of Determination) | 0.92 | Proportion of variance in the dependent variable predictable from the independent variable(s). |

| R²adj (Adjusted R²) | 0.91 | Adjusted R² accounts for the number of predictors in the model. |

| Q² (Cross-validation) | 0.88 | Predictive power of the model on unseen data. |

| R²pred (External Prediction R²) | 0.75 | Predictive power on an independent test set. |

| Key Descriptors | LogP, TPSA, Molecular Weight | Physicochemical properties influencing activity. |

Note: These metrics are illustrative and represent typical outcomes for well-developed QSAR models.

Sophisticated Analytical and Spectroscopic Methodologies for Acetyl 4 Benzoyl D Phenylalanine Studies

High-Resolution Mass Spectrometry Techniques for Structural Confirmation and Interaction Analysis

High-resolution mass spectrometry (HRMS) is a cornerstone technique for confirming the elemental composition and molecular weight of Acetyl-4-benzoyl-D-phenylalanine, thereby providing crucial structural information. By accurately measuring the mass-to-charge ratio (m/z) of ionized molecules, HRMS can distinguish AC-D-BPA-OH from compounds with similar nominal masses. The molecular formula for Acetyl-4-benzoyl-D-phenylalanine is C18H17NO4, with a calculated exact mass of 311.115759 Da .

Tandem mass spectrometry (MS/MS) further enhances structural elucidation by fragmenting the parent ion and analyzing the resulting daughter ions. This fragmentation pattern serves as a unique fingerprint for this compound, aiding in the confirmation of its structural integrity and the identification of specific functional groups, such as the acetyl and benzoyl moieties. These techniques are invaluable for verifying the compound's identity and can be applied to study its interactions with other molecules by analyzing adducts or complexes formed acs.orgresearchgate.net.

Table 7.1.1: High-Resolution Mass Spectrometry Data for Acetyl-4-benzoyl-D-phenylalanine

| Parameter | Value | Notes |

| Molecular Formula | C18H17NO4 | Determined from structural analysis |

| Calculated Exact Mass | 311.115759 Da | Based on isotopic masses of constituent atoms |

| Fragmentation Data | Specific fragment ions | Obtained via MS/MS for structural confirmation acs.orgresearchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Three-Dimensional Structure Determination and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR and carbon-13 (13C) NMR, is indispensable for detailed structural analysis of Acetyl-4-benzoyl-D-phenylalanine. These techniques provide information about the chemical environment of hydrogen and carbon atoms within the molecule, allowing for the determination of connectivity, stereochemistry, and conformation.

While specific published NMR data for Acetyl-4-benzoyl-D-phenylalanine (CAS 104504-42-9) was not directly detailed in the provided search results, the analysis of related compounds offers insight into expected spectral characteristics. For instance, N-Acetyl-D-phenylalanine exhibits characteristic signals for the acetyl methyl protons, the alpha-proton, the methylene (B1212753) protons, and the phenyl ring protons nih.govchemicalbook.com. Similarly, compounds like N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine show distinct signals for aromatic protons, aliphatic protons, and carbonyl carbons, which are indicative of their respective functional groups and structural arrangements mdpi.com.

For this compound, 1H NMR would be expected to show signals corresponding to:

The methyl protons of the N-acetyl group (singlet).

The alpha-proton and beta-methylene protons of the D-phenylalanine backbone.

The aromatic protons of the phenylalanine phenyl ring.

The aromatic protons of the 4-benzoyl group, likely appearing as distinct signals due to the para-substitution.

13C NMR would provide signals for all unique carbon atoms, including the carbonyl carbons of the acetyl and benzoyl groups, the aromatic carbons, the alpha-carbon, and the beta-methylene carbons. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Correlation), can further establish direct through-bond correlations between protons and carbons, confirming the proposed structure and stereochemistry.

Table 7.2.1: Expected NMR Spectral Features for Acetyl-4-benzoyl-D-phenylalanine (Based on Structural Analogs)

| Nucleus | Expected Signal Type(s) | Characteristic Chemical Shift Range (ppm) | Notes |

| 1H NMR | Acetyl methyl protons | ~2.0 | Singlet |

| Alpha-proton | ~4.5-5.0 | Multiplet, influenced by chirality | |

| Beta-methylene protons | ~2.8-3.2 | Doublet of doublets | |

| Phenylalanine aromatic protons | ~7.1-7.4 | Multiplets | |

| Benzoyl aromatic protons | ~7.5-8.0 | Multiplets, potentially distinct signals for ortho, meta, and para positions relative to the carbonyl | |

| 13C NMR | Acetyl carbonyl carbon | ~170-172 | |

| Benzoyl carbonyl carbon | ~190-195 | ||

| Alpha-carbon | ~50-55 | ||

| Beta-methylene carbons | ~35-40 | ||

| Phenylalanine aromatic carbons | ~125-140 | ||

| Benzoyl aromatic carbons | ~125-140 | Potentially distinct signals due to substitution |

Advanced Chromatographic Separations (e.g., UPLC-MS/MS, GC-MS) for Purity and Quantitative Analysis

Advanced chromatographic techniques are vital for assessing the purity of Acetyl-4-benzoyl-D-phenylalanine and for its quantitative analysis in various matrices. Ultra-Performance Liquid Chromatography (UPLC), often coupled with Mass Spectrometry (UPLC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are standard methods employed.

Commercial sources typically report a purity of ≥ 98% (HPLC) for Acetyl-4-benzoyl-D-phenylalanine . UPLC-MS/MS offers high sensitivity and selectivity, enabling the separation and detection of this compound from potential impurities or related compounds. The use of derivatization agents, such as benzoyl chloride, has been shown to improve the chromatographic performance and detection sensitivity of amine- and alcohol-containing metabolites, which can be relevant for analytical method development for compounds like this compound acs.orgresearchgate.net. GC-MS, while typically used for more volatile compounds, can also be applied if this compound is suitably derivatized to increase its volatility and thermal stability.

These methods are crucial for quality control, ensuring that the synthesized material meets the required specifications for downstream applications. The ability to quantify this compound accurately is also essential for pharmacokinetic studies or for monitoring its presence in complex biological or chemical mixtures.

Table 7.3.1: Chromatographic Purity and Analysis Methods for Acetyl-4-benzoyl-D-phenylalanine

| Purity Specification | Analytical Method | Notes |

| ≥ 98% | HPLC | Standard purity assessment for commercial batches |

| UPLC-MS/MS | Used for sensitive detection, quantification, and structural confirmation via fragmentation patterns. | |

| GC-MS | Applicable with appropriate derivatization for volatile analysis. |

Optical Spectroscopies (UV-Vis, Fluorescence, Circular Dichroism) for Electronic Transitions and Conformational Changes

Optical spectroscopic techniques provide complementary information about the electronic structure and stereochemistry of Acetyl-4-benzoyl-D-phenylalanine.

UV-Visible (UV-Vis) Spectroscopy: The presence of the benzoyl group, a chromophore, means that this compound will exhibit characteristic absorption in the UV-Vis region. For closely related compounds like 4-Benzoyl-L-phenylalanine, absorption maxima (λmax) have been reported around 258 nm and 332 nm thermofisher.comresearchgate.net. These absorptions are indicative of π-π* transitions within the aromatic systems and the carbonyl group of the benzoyl moiety. UV-Vis spectroscopy can be used for quantitative analysis using Beer-Lambert Law and for monitoring reactions or conformational changes that affect the electronic environment of these chromophores.

Circular Dichroism (CD) Spectroscopy: As a derivative of D-phenylalanine, Acetyl-4-benzoyl-D-phenylalanine is a chiral molecule. CD spectroscopy is a powerful tool for characterizing the stereochemistry and conformational properties of chiral compounds. It measures the differential absorption of left and right circularly polarized light. For chiral amino acids and their derivatives, CD spectra can reveal information about the absolute configuration and secondary structure elements, if present in a more complex context. For instance, L- and D-phenylalanine exhibit CD spectra with equal magnitude but opposite signs, a characteristic that can be utilized for enantiomeric purity assessment researchgate.net.

Fluorescence Spectroscopy: While not explicitly detailed for this compound in the provided results, fluorescence spectroscopy could potentially be employed if the molecule exhibits intrinsic fluorescence or if fluorescent tags are introduced. It is sensitive to the local environment and can provide insights into molecular dynamics and interactions.

Table 7.4.1: Optical Spectroscopic Data for Related Benzoyl-Phenylalanine Compounds

| Technique | Analyte | λmax (nm) | Notes |

| UV-Vis | 4-Benzoyl-L-phenylalanine | 258, 332 | Indicative of benzoyl chromophore absorption thermofisher.comresearchgate.net |

| CD | L-Phenylalanine / D-Phenylalanine | Specific bands | Used for chiral identification and enantiomeric purity assessment researchgate.net |

X-ray Crystallography and Cryo-Electron Microscopy for Complex Structure Elucidation

X-ray crystallography and Cryo-Electron Microscopy (Cryo-EM) are high-resolution techniques capable of determining the three-dimensional atomic structure of molecules. X-ray crystallography requires the formation of well-ordered crystals, which can be challenging for small molecules unless they form specific crystalline lattices. Cryo-EM, on the other hand, is particularly useful for large biomolecules, protein complexes, and membrane proteins that are difficult to crystallize criver.commdpi.com.

Direct structural determination of Acetyl-4-benzoyl-D-phenylalanine itself using X-ray crystallography or Cryo-EM was not found in the provided search results. These techniques are typically applied to understand the structure of larger assemblies or complexes where this compound might be a component, a ligand, or a probe. While these methods are powerful for elucidating intricate structural details, their application for small molecules like this compound usually involves co-crystallization or complex formation to provide context. The general principles of these techniques involve analyzing diffraction patterns (X-ray crystallography) or electron scattering (Cryo-EM) to reconstruct a 3D electron density map, from which atomic positions can be modeled nih.govbiorxiv.org.

Future Prospects and Emerging Research Frontiers for Acetyl 4 Benzoyl D Phenylalanine

Development of Next-Generation Chemical Probes

The inherent photoreactive nature of the benzoyl moiety, as demonstrated by its analogue 4-benzoyl-L-phenylalanine (pBpa), suggests a strong potential for AC-D-BPA-OH in the development of advanced chemical probes smolecule.comthermofisher.com. Future research is likely to focus on leveraging and enhancing these properties. Modifications to the benzoyl group or the introduction of additional functional handles onto the this compound scaffold could lead to probes with tailored photoreactivity, specific absorption wavelengths, or the ability to participate in bioorthogonal chemistries. The D-chirality of this compound also presents an opportunity to develop stereoselective probes, enabling the investigation of enantioselective interactions within biological systems, such as enzyme active sites or receptor binding pockets. Furthermore, conjugating this compound derivatives with fluorophores or radioisotopes could pave the way for novel in vivo imaging agents and highly sensitive detection tools for biological analytes.

Applications in Targeted Covalent Inhibitor Design

The structural framework of this compound makes it a promising candidate for incorporation into targeted covalent inhibitors (TCIs) chemimpex.com. TCIs are designed to form a stable covalent bond with a specific amino acid residue within a target protein, leading to potent and often irreversible inhibition. This compound can serve as a recognition element, guiding the inhibitor to its intended target, while its structure can be modified to present a covalent warhead. Future research directions include designing derivatives where the benzoylphenylalanine portion ensures high affinity and specificity for particular enzymes or receptors, particularly in fields like oncology and neurology where targeted therapies are crucial chemimpex.com. By strategically functionalizing the molecule, researchers could develop TCIs that target specific cysteine, serine, or lysine (B10760008) residues in disease-relevant proteins, thereby offering new therapeutic modalities.

Contributions to Mechanistic Understanding of Molecular Processes in Biological Systems

The ability of photoreactive amino acids to map protein-protein interactions (PPIs) and probe enzyme mechanisms is well-established smolecule.comthermofisher.com. Acetyl-4-benzoyl-D-phenylalanine is poised to contribute significantly to this area. By incorporating this compound into peptides or proteins, researchers can utilize its photoreactive benzoyl group to covalently capture transient or stable molecular interactions upon UV irradiation. This allows for the identification of direct contact sites and the mapping of complex interaction networks within cellular pathways, providing critical insights into cellular signaling and disease pathogenesis. Moreover, this compound derivatives can be designed as enzyme-specific probes to elucidate reaction mechanisms, identify catalytic residues, and understand substrate binding dynamics. The D-chirality offers a unique advantage for studying stereoselective biological processes, providing a more nuanced understanding of molecular recognition events.

Role in the Advancement of Synthetic Biology and Biosensing Technologies

The integration of non-canonical amino acids (ncAAs) into engineered biological systems is a cornerstone of synthetic biology. This compound, with its unique structural features, can play a vital role in this field. Its incorporation into peptides or proteins via ribosomal or non-ribosomal synthesis can lead to the creation of biomolecules with novel functionalities, such as light-responsive properties or enhanced binding capabilities. Furthermore, derivatives of this compound could be engineered to act as components of biosensors. For instance, a protein incorporating this compound could be designed to undergo a detectable change (e.g., fluorescence modulation) upon interaction with a specific analyte or upon photochemical activation. The potential to introduce bioorthogonal functional groups onto this compound further expands its utility in creating sophisticated reporter systems for genetic circuits and in developing advanced bioconjugation strategies.

Data Tables

Table 1: Potential Modifications of Acetyl-4-benzoyl-D-phenylalanine for Enhanced Applications

| Modification Strategy | Target Application | Rationale/Benefit | Example Functional Group |

| Fluorophore Conjugation | In vivo/in vitro Imaging, Biosensing | Enables optical detection and tracking of the molecule or its targets, facilitating visualization and quantification. | Fluorescein, Rhodamine, Cyanine dyes |

| Click Chemistry Handle Introduction | Bioconjugation, Targeted Labeling | Facilitates efficient and specific covalent attachment to biomolecules or surfaces via bioorthogonal reactions. | Alkyne, Azide, Tetrazine |

| Photo-reactive Group Tuning | Photoaffinity Labeling, PPI Mapping | Optimizes photoreactivity, wavelength sensitivity, and crosslinking efficiency for improved probe performance. | Modified benzoyl (e.g., azido-benzoyl), carbene precursors |

| Chiral Recognition Enhancement | Stereoselective Probing, Asymmetric Synthesis | Leverages or modifies the D-chirality for enantioselective interactions with biological targets or chiral catalysts. | Introduction of additional chiral centers, specific binding groups |

| Reactive Warhead Attachment | Targeted Covalent Inhibition | Introduces a group capable of forming a covalent bond with specific amino acid residues in target proteins. | α,β-unsaturated carbonyls, haloacetamides, Michael acceptors |

Table 2: Illustrative Applications of Acetyl-4-benzoyl-D-phenylalanine Derivatives in Mechanistic Studies

| Derivative Type | Application Focus | Mechanistic Insight Gained | Example Technique |

| Photo-activated Probe | Protein-Protein Interaction (PPI) Mapping | Identifies direct molecular contacts and interaction interfaces within complex biological systems. | Photoaffinity labeling followed by mass spectrometry |

| Enzyme-specific Inhibitor | Enzyme Mechanism Elucidation | Pinpoints catalytic residues, reveals substrate binding modes, and clarifies reaction intermediates. | Kinetic assays, site-directed mutagenesis, X-ray crystallography |

| Chiral Probe | Stereoselective Binding Studies | Delineates enantioselective recognition events in protein binding sites or enzyme active sites. | Chiral chromatography, enantioselective enzyme assays |

| Activity-Based Probe (ABP) | Proteomic Profiling of Enzyme Activity | Quantifies active enzyme levels in biological samples, revealing pathway regulation and disease biomarkers. | Mass spectrometry-based activity profiling |

Compound List

Acetyl-4-benzoyl-D-phenylalanine (this compound)

4-Benzoyl-L-phenylalanine (pBpa)

4-Acetylphenylalanine

D-phenylalanine

L-phenylalanine

(2R)-2-acetamido-3-(4-benzoylphenyl)propanoic acid

Q & A

Basic Research Questions

Q. What analytical techniques are most effective for quantifying AC-D-BPA-OH in environmental or biological samples?

- Methodological Answer : High-performance liquid chromatography coupled with ultraviolet detection (HPLC-UV) is widely used due to its precision in separating complex mixtures. Key steps include:

- Sample Preparation : Use solid-phase extraction (SPE) to isolate this compound from matrices, minimizing interference .

- Chromatographic Conditions : Optimize mobile phase composition (e.g., acetonitrile/water gradients) and column type (C18 reverse-phase) to enhance resolution .

- Validation : Perform spike-and-recovery experiments to assess accuracy (target: 85–115%) and repeatability (RSD < 10%) .

Q. What are the critical considerations for ensuring reproducibility in this compound experiments?

- Methodological Answer :

- Protocol Standardization : Document all parameters (e.g., pH, temperature, reagent purity) to enable replication .

- Internal Controls : Include reference materials or spiked samples in each batch to monitor analytical drift .

- Data Sharing : Publish raw datasets (e.g., chromatograms, calibration curves) as supplementary materials to facilitate cross-validation .

Q. How can researchers validate the specificity of this compound detection in the presence of structural analogs?

- Methodological Answer :

- Cross-Reactivity Testing : Compare retention times and spectral profiles of this compound against analogs (e.g., BPA, BPS) under identical HPLC conditions .

- Mass Spectrometry Confirmation : Use HPLC-MS/MS to verify molecular ions and fragmentation patterns, ensuring no co-elution .

Advanced Research Questions

Q. How should researchers address contradictions in this compound toxicity data across studies?

- Methodological Answer :

- Systematic Review : Aggregate data from peer-reviewed studies (e.g., via PRISMA guidelines) to identify confounding variables (e.g., exposure duration, model organisms) .

- Meta-Analysis : Apply statistical models (e.g., random-effects) to quantify heterogeneity and adjust for biases .

- Mechanistic Studies : Use in vitro assays (e.g., receptor binding) to isolate this compound effects from metabolite interference .

Q. What experimental designs optimize the detection of low-concentration this compound in complex matrices?

- Methodological Answer :

- Preconcentration Techniques : Implement large-volume injection or offline SPE to enhance sensitivity .

- Matrix-Matched Calibration : Prepare standards in a blank matrix (e.g., serum, soil) to correct for matrix effects .

- Limit of Detection (LOD) Optimization : Use signal-to-noise ratios (S/N ≥ 3) and iterative method adjustments (e.g., column temperature, flow rate) .

Q. How can cross-laboratory variability in this compound quantification be minimized?

- Methodological Answer :

- Interlaboratory Studies : Distribute blinded samples to participating labs and analyze results using ANOVA to identify systemic errors .

- Harmonized Protocols : Adopt consensus guidelines for instrumentation settings (e.g., detector wavelength, injection volume) .

- Reference Materials : Use certified standards with traceable purity (>98%) to calibrate equipment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.